molecular formula C19H18N4O3 B2556891 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235150-80-7

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2556891
CAS No.: 1235150-80-7
M. Wt: 350.378
InChI Key: KGDJRGOBXFPVBG-UHFFFAOYSA-N
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Description

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including the structural motif similar to the compound , has been explored for their antimicrobial activities. These compounds exhibit good to moderate activities against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).

Development of PET Radiotracers

Hybrids of high-affinity σ2 receptor ligands, including those structurally related to the compound of interest, have been investigated as tools for developing PET radiotracers for tumor diagnosis. These studies are crucial in advancing the imaging techniques used in medical diagnostics, highlighting the compound's relevance in biomedical research (Abate et al., 2011).

Crystal Structure Analysis

Research on nonbenzodiazepinic ligands for benzodiazepine receptor sites, including compounds similar to the specified chemical, provides insights into their crystal structures. This information is valuable for understanding the interaction mechanisms with biological targets, contributing to the design of novel therapeutic agents (Boulanger et al., 1991).

Anticancer Agent Development

Studies on N-methyl-4-(4-methoxyanilino)quinazolines, related to the compound of interest, have identified potent inducers of apoptosis. This research is instrumental in the discovery and development of new anticancer agents, underscoring the compound's potential in oncology (Sirisoma et al., 2010).

Synthesis of Polycyclic Amides

The compound's relevance extends to the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling between benzamides and alkynes. This methodology opens new avenues for the facile synthesis of complex molecules, demonstrating the compound's utility in synthetic organic chemistry (Song et al., 2010).

Properties

IUPAC Name

3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-15-7-6-14-11-22(9-8-13(14)10-15)18(24)12-23-19(25)16-4-2-3-5-17(16)20-21-23/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJRGOBXFPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.